3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone
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Overview
Description
3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone: is an organic compound characterized by the presence of a dioxane ring and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of ethylene glycol with formaldehyde.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a Friedel-Crafts acylation reaction using fluorobenzene and an appropriate acyl chloride.
Coupling of the Two Fragments: The final step involves coupling the dioxane ring with the fluorinated phenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring and fluorinated phenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxan-2-YL)-3’-chloropropiophenone: Similar structure but with a chlorine atom instead of fluorine.
3-(1,3-Dioxan-2-YL)-3’-bromopropiophenone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDWASFVSWYNDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645926 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-00-0 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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